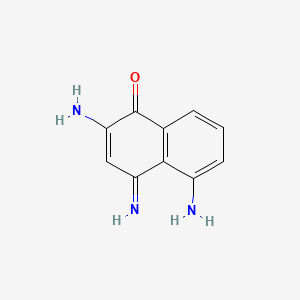

2,5-Diamino-4-imino-1(4H)-naphthalenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60599-33-9 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.2 g/mol |

IUPAC Name |

2,5-diamino-4-iminonaphthalen-1-one |

InChI |

InChI=1S/C10H9N3O/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,12H,11,13H2 |

InChI Key |

FHPXUGNPLJQXOF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)N)C(=N)C=C(C2=O)N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=N)C=C(C2=O)N |

Synonyms |

2,5-diamino-1,4-naphthoquinone imine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Amino-4-imino-1(4H)-naphthalenone

Disclaimer: Initial searches for a compound with the exact nomenclature "2,5-Diamino-4-imino-1(4H)-naphthalenone" did not yield a specific, registered CAS number or associated experimental data. This guide therefore focuses on the closely related and structurally similar compound, 2-Amino-4-imino-1(4H)-naphthalenone , for which scientific data is available. It is presented here as the likely subject of interest for researchers in drug development and related scientific fields.

Introduction

2-Amino-4-imino-1(4H)-naphthalenone, also referred to as 2-Amino-1,4-naphthoquinone imine, is a naphthoquinone derivative. This class of compounds is of significant interest to the scientific community due to the diverse biological activities exhibited by its members, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of the available technical data for 2-Amino-4-imino-1(4H)-naphthalenone, its hydrochloride salt, and related derivatives, with a focus on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Amino-4-imino-1(4H)-naphthalenone and its monohydrochloride salt are summarized below. These data are crucial for experimental design, including dissolution, formulation, and in vitro and in vivo testing.

| Property | Value | CAS Number |

| Compound Name | 2-Amino-4-imino-1(4H)-naphthalenone | 20513-06-8 |

| Synonyms | 2-Amino-1,4-naphthoquinone imine | |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| IUPAC Name | 2-amino-4-iminonaphthalen-1(4H)-one | |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Compound Name | 2-Amino-4-imino-1(4H)-naphthalenone HCl | 5438-85-7 |

| Synonyms | 2-Amino-1,4-naphthoquinone imine hydrochloride | |

| Molecular Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.65 g/mol |

Synthesis and Experimental Protocols

A plausible synthetic route, based on the synthesis of similar compounds, is the amination of a precursor such as 2-hydroxy-1,4-naphthoquinone.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of amino-naphthoquinone derivatives.

An In-depth Technical Guide to the Chemical Properties of Amino-Imino-Naphthalenones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical isomer 2,5-Diamino-4-imino-1(4H)-naphthalenone is not well-documented in publicly available scientific literature. This guide therefore focuses on the chemical and biological properties of structurally related and better-characterized isomers: 4-Imino-5-hydroxy-8-amino-1(4H)-naphthalenone and 2-amino-4-imino-1(4H)-naphthalenone . The information presented herein is a consolidation of data from these analogs to provide a representative profile for this class of compounds. All data derived from predictions or from analogous compounds is explicitly noted.

Core Chemical Properties

Amino-imino-naphthalenones are a class of organic compounds characterized by a naphthalene core structure with amino and imino functional groups. These compounds are related to naphthoquinones, a well-studied class of molecules with diverse biological activities. The presence of both electron-donating amino groups and an electron-withdrawing imino group on the aromatic ring system results in a unique electronic structure that influences their chemical reactivity and biological interactions.

Physicochemical Data

Quantitative physicochemical data for the representative amino-imino-naphthalenone isomers are summarized in the table below. It is important to note that much of the available data is computationally predicted and awaits experimental verification.

| Property | 4-Imino-5-hydroxy-8-amino-1(4H)-naphthalenone | 2-amino-4-imino-1(4H)-naphthalenone | Data Source |

| CAS Number | 6259-68-3[1][2] | 20513-06-8[3][4] | Experimental |

| Molecular Formula | C₁₀H₈N₂O₂[1][2] | C₁₀H₈N₂O[3][4] | Experimental |

| Molecular Weight | 188.18 g/mol [1][2] | 172.18 g/mol [4] | Calculated |

| Predicted pKa | 8.02 ± 0.20[2] | Not Available | Predicted |

| Predicted XLogP3 | Not Available | 1.9 | Predicted |

| Hydrogen Bond Donors | 3[1] | 2 | Calculated |

| Hydrogen Bond Acceptors | 4[1] | 3 | Calculated |

| Topological Polar Surface Area | 87.2 Ų[1] | 66.9 Ų[4] | Calculated |

Spectroscopic Data

Detailed experimental spectroscopic data for these specific compounds are scarce. The following table provides predicted nuclear magnetic resonance (NMR) data.

| Nucleus | Predicted Chemical Shift (ppm) for 4-Imino-5-hydroxy-8-amino-1(4H)-naphthalenone | Predicted Chemical Shift (ppm) for 2-amino-4-imino-1(4H)-naphthalenone |

| ¹H NMR | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available |

Note: Predicted NMR data is based on computational models and should be used as a guide for spectral interpretation pending experimental validation.

Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not available, a general approach can be extrapolated from the synthesis of related aminonaphthoquinones and their derivatives. The following represents a plausible, generalized experimental protocol.

Hypothetical Synthesis Workflow

The synthesis of amino-imino-naphthalenones can be envisioned as a multi-step process starting from a suitable naphthalene derivative. The workflow would likely involve nitration, reduction, and subsequent functional group interconversions.

Caption: Hypothetical synthesis workflow for amino-imino-naphthalenones.

General Experimental Protocol for Synthesis of an Amino-Naphthoquinone Derivative

This protocol is adapted from general methods for the synthesis of aminonaphthoquinones.

Objective: To synthesize a 2-amino-1,4-naphthoquinone derivative from 1,4-naphthoquinone.

Materials:

-

1,4-Naphthoquinone

-

Primary or secondary amine (e.g., picolylamine)

-

Ethanol

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-naphthoquinone (1 equivalent) in ethanol.

-

Addition of Amine: To the stirred solution, add the desired amine (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. The reaction mixture is typically stirred at room temperature or gently heated under reflux until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-1,4-naphthoquinone derivative.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Activity and Mechanism of Action

Naphthoquinones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5] The primary mechanism of action for their cytotoxicity is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).

Anticancer Activity

The anticancer effects of naphthoquinone derivatives are believed to be mediated through the induction of oxidative stress, which can trigger apoptosis (programmed cell death) in cancer cells.[6] This process involves the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Proposed Signaling Pathway for Naphthoquinone-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a cytotoxic naphthoquinone derivative.

Caption: Proposed signaling pathway for naphthoquinone-induced apoptosis.

Pathway Description:

-

Redox Cycling and ROS Production: The naphthoquinone derivative enters the cancer cell and undergoes redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[6]

-

Induction of Oxidative Stress: The accumulation of ROS leads to a state of oxidative stress within the cell.

-

Activation of MAPK Signaling: Oxidative stress acts as a signal that activates stress-responsive pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4][7]

-

AP-1 Activation: Phosphorylated JNK and p38 can then activate the transcription factor activator protein-1 (AP-1).

-

Apoptosis Induction: Activated AP-1 regulates the expression of genes involved in apoptosis, ultimately leading to programmed cell death.

Future Directions and Research Opportunities

The field of amino-imino-naphthalenones presents several opportunities for further research:

-

Definitive Synthesis and Characterization: The development of a robust and validated synthetic route to this compound and its isomers is a critical first step. Full experimental characterization using modern spectroscopic and crystallographic techniques is needed to confirm their structures and properties.

-

Exploration of Biological Activity: A systematic evaluation of the biological activities of these compounds is warranted. This should include screening for anticancer, antimicrobial, and other therapeutic properties.

-

Mechanism of Action Studies: For any biologically active compounds identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with systematic structural modifications would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective therapeutic agents.

References

- 1. Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs) , American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Amino Acid–Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Proposed Synthesis of 2,5-Diamino-4-imino-1(4H)-naphthalenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible, multi-step synthesis pathway for 2,5-Diamino-4-imino-1(4H)-naphthalenone, a molecule of interest for various research applications. Due to the limited availability of direct synthesis routes in the current literature, this guide is constructed based on analogous and well-documented chemical transformations. The proposed pathway offers a logical and chemically sound approach for the laboratory-scale preparation of this compound.

Proposed Synthesis Pathway Overview

The synthesis of this compound is envisioned to proceed through a three-step sequence, commencing with the commercially available 1,4-naphthoquinone. The key strategic elements of this pathway involve an initial nitration, followed by a reduction to install the first amino group at the 5-position. The subsequent and most critical step involves a reaction with an amine, which, based on analogous reactions with 1,2-naphthoquinones, is postulated to proceed via a 1,2- to 1,4-carbonyl transposition to concurrently install the second amino group at the 2-position and the imino functionality at the 4-position.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established literature procedures for similar transformations and may require optimization for the specific substrates in this pathway.

Step 1: Synthesis of 5-Nitro-1,4-naphthoquinone

This initial step introduces a nitro group at the 5-position of the naphthalene ring system through direct nitration of 1,4-naphthoquinone.

Experimental Protocol:

A mixture of water (2.8 g), sulfuric acid (59.5 g), and nitric acid (7.7 g) is prepared in a beaker and cooled to below 5°C. To this cooled mixture, 1,4-naphthoquinone (10 g) is added portion-wise with continuous stirring. The reaction temperature is maintained at 15°C for approximately one hour to ensure the complete disappearance of the starting material. The reaction mixture is then poured into a beaker containing ice-water and stirred to precipitate the product, 5-nitro-1,4-naphthoquinone. The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol to yield fine yellow needles.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,4-Naphthoquinone | [1] |

| Reagents | Nitric Acid, Sulfuric Acid, Water | [1] |

| Reaction Temperature | 15°C | [1] |

| Reaction Time | ~1 hour | [1] |

| Product Appearance | Fine yellow needles | [1] |

Step 2: Synthesis of 5-Amino-1,4-naphthoquinone

The nitro group of 5-nitro-1,4-naphthoquinone is reduced to an amino group in this step to yield the key intermediate, 5-amino-1,4-naphthoquinone.

Experimental Protocol:

In a 500 ml beaker, 150 ml of acetic acid is heated to 50°C. 5-Nitro-1,4-naphthoquinone (10 g) is added to the heated acetic acid with stirring. Sodium hydrosulfite (40 g) is then added portion-wise to the mixture. The reaction is maintained at 100°C for approximately 90 minutes with continuous stirring, during which the reduction to 5-amino-1,4-dihydroxynaphthalene occurs. The mixture is then cooled to 15°C. Without isolating the intermediate, it is re-oxidized by the addition of 34 g of 30% hydrogen peroxide. The solution is stirred for 10 minutes, observing a color change from dark green to dark red, indicating the formation of 5-amino-1,4-naphthoquinone.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1,4-naphthoquinone | [1] |

| Reducing Agent | Sodium Hydrosulfite | [1] |

| Oxidizing Agent | Hydrogen Peroxide (30%) | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 100°C (Reduction) | [1] |

| Reaction Time | ~90 minutes (Reduction) | [1] |

| Product Appearance | Dark red solution | [1] |

Step 3 (Proposed): Synthesis of this compound

This proposed final step is based on the known reactivity of 1,2-naphthoquinones with primary amines, which leads to the formation of 2-amino-1,4-naphthoquinone imines. It is hypothesized that 5-amino-1,4-naphthoquinone can be converted in situ to a reactive 5-amino-1,2-naphthoquinone intermediate, which then reacts with an amine source (e.g., ammonia) to yield the final product. The direct conversion of a 1,4-naphthoquinone to a 1,2-naphthoquinone is a complex transformation and represents a key challenge in this proposed pathway.

Conceptual Experimental Protocol:

To a solution of 5-amino-1,4-naphthoquinone in a suitable solvent (e.g., ethanol or a buffered aqueous solution), a source of ammonia (e.g., ammonium hydroxide) is added. The reaction may require heating or the presence of a mild acid or base catalyst to facilitate the transformation. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Note: This step is speculative and would require significant experimental development and optimization. The reaction of 1,2-naphthoquinone with primary amines has been shown to result in a 1,2- to 1,4-carbonyl transposition, which is the basis for this proposed transformation.[2]

Logical Workflow for the Proposed Synthesis

The overall logic of the synthesis is to build the functionality of the target molecule in a stepwise manner, starting from a simple, readily available precursor.

Caption: Logical workflow for the proposed synthesis pathway.

Conclusion and Future Directions

This technical guide presents a plausible and chemically reasoned pathway for the synthesis of this compound. While the initial steps are well-precedented, the final conversion of 5-amino-1,4-naphthoquinone to the target molecule represents a novel transformation that will require dedicated experimental investigation. Researchers undertaking this synthesis should focus on optimizing the conditions for the final amination/imination step, including solvent, temperature, and catalyst screening. Successful execution of this synthesis would provide valuable access to a potentially important molecular scaffold for applications in drug discovery and materials science.

References

Spectroscopic Profile of 2,5-Diamino-4-imino-1(4H)-naphthalenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Diamino-4-imino-1(4H)-naphthalenone and its structurally related analogs. Due to the limited availability of specific experimental data for the title compound, this document leverages data from closely related amino- and imino-substituted naphthoquinones and naphthalenones to provide a predictive and comparative spectroscopic profile. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Introduction

Naphthoquinone derivatives are a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and diagnostics. Their biological activity is often attributed to their redox properties and ability to interact with biomolecules. The introduction of amino and imino functional groups to the naphthoquinone scaffold can significantly modulate their electronic and steric properties, leading to novel compounds with unique spectroscopic signatures and potential therapeutic applications. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to characterize these complex molecules.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for compounds structurally related to this compound. The data is compiled from various sources and serves as a reference for the expected spectral features of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: Representative ¹H NMR Spectroscopic Data for Amino-Naphthoquinone Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.50 - 8.20 | m | - |

| Vinyl-H | 6.20 - 6.90 | s | - |

| NH | 7.40 - 10.10 | s (broad) | - |

| NH₂ | 5.00 - 7.00 | s (broad) | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for Amino-Naphthoquinone Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 180.0 - 185.0 |

| C=N | 155.0 - 165.0 |

| Aromatic C-N | 145.0 - 155.0 |

| Aromatic C-H | 120.0 - 135.0 |

| Aromatic C (quaternary) | 130.0 - 140.0 |

| Vinyl C-N | 100.0 - 110.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Amino-Imino-Naphthalenone Structures

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1660 - 1690 |

| C=N | Stretching | 1610 - 1640 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. Naphthoquinones with amino groups typically exhibit absorption maxima around 270, 350, and 450 nm in methanol.[1]

Table 4: Representative UV-Vis Absorption Maxima for Amino-Naphthoquinone Derivatives

| Solvent | λmax (nm) |

| Methanol | ~270, ~350, ~450 |

| Chloroform | ~245, ~340, ~550 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The solution should be free of any particulate matter.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the field homogeneity.

-

Acquisition Parameters: Standard pulse sequences are used for ¹H and ¹³C NMR. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[2]

-

Mix the sample and KBr intimately by grinding them together.[2]

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][4]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: A background spectrum of a pure KBr pellet is recorded.

-

Sample Scan: The sample pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol, ethanol, or chloroform) of a known concentration.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0.

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: A baseline is recorded with the cuvettes filled with the pure solvent.

-

Measurement: The sample solution is placed in the sample cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the Solubility of 2,5-Diamino-4-imino-1(4H)-naphthalenone

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for determining and understanding the solubility of 2,5-Diamino-4-imino-1(4H)-naphthalenone. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and the necessary context for researchers to generate this critical data in their own laboratories.

Introduction

This compound belongs to the broader class of naphthalenones and naphthoquinones, compounds that are of significant interest in medicinal chemistry and materials science. Naphthalenone derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1] For any of these applications, particularly in drug development, understanding the compound's solubility is a fundamental prerequisite. Solubility influences bioavailability, formulation, and the design of in vitro assays.[2][3][4]

This guide outlines the established methodologies for determining the thermodynamic and kinetic solubility of a solid organic compound like this compound in various solvents.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound (Template)

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||

| User-defined solvent 1 | |||||

| User-defined solvent 2 |

Experimental Protocols

The determination of a compound's solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is more relevant for high-throughput screening applications in early drug discovery.[2][3][4]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[5][6][7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker with a constant temperature bath. Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[8][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[7] Then, separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC or UV-Vis method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are often used in early drug discovery for high-throughput screening. These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[4][10]

Objective: To rapidly assess the solubility of this compound upon its addition from a DMSO stock to an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis absorbance measurements

-

Liquid handling robotics (optional, for high throughput)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add small, increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a concentration gradient across the plate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.

-

Precipitation Detection: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in turbidity or absorbance indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Visualizations

The following diagrams illustrate the workflow for thermodynamic solubility determination and a conceptual representation of factors influencing solubility.

Caption: Workflow for the Shake-Flask Method.

Caption: Key Factors Affecting Solubility.

References

- 1. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Theoretical and Computational Insights into 2,5-Diamino-4-imino-1(4H)-naphthalenone: A Methodological Whitepaper

Disclaimer: Direct theoretical and computational studies on 2,5-Diamino-4-imino-1(4H)-naphthalenone are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of the established theoretical and computational methodologies applied to analogous amino-naphthoquinone derivatives. The principles and protocols detailed herein provide a robust framework for future research on this specific molecule.

Introduction to Naphthoquinone Derivatives

Naphthoquinones are a class of organic compounds derived from naphthalene. Their derivatives are of significant interest to researchers, particularly in the field of drug development, due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of amino and imino groups to the naphthoquinone scaffold can significantly modulate its electronic properties and biological activity. Computational and theoretical studies are instrumental in understanding these structure-activity relationships at a molecular level.

Theoretical and Computational Methodologies

A variety of computational methods are employed to investigate the properties of naphthoquinone derivatives. These can be broadly categorized into quantum mechanics, molecular mechanics, and hybrid approaches.

Quantum Mechanical (QM) Methods

Quantum mechanics-based calculations provide detailed insights into the electronic structure of molecules. Density Functional Theory (DFT) is a widely used QM method for studying naphthoquinone derivatives due to its balance of accuracy and computational cost.

Table 1: Common Quantum Mechanical Calculations for Naphthoquinone Derivatives

| Calculation Type | Purpose | Common Functionals/Basis Sets |

| Geometry Optimization | To find the most stable three-dimensional conformation of the molecule. | B3LYP/6-311++G(d,p) |

| Frequency Analysis | To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (e.g., IR, Raman). | B3LYP/6-311++G(d,p) |

| Frontier Molecular Orbitals (FMOs) | To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions. | B3LYP/6-311++G(d,p) |

| Natural Bond Orbital (NBO) Analysis | To study charge transfer interactions and hyperconjugative effects within the molecule. | B3LYP/6-311++G(d,p) |

| Time-Dependent DFT (TD-DFT) | To predict electronic absorption spectra (UV-Vis). | B3LYP/6-311++G(d,p) |

Molecular Mechanics (MM) and Molecular Dynamics (MD)

For larger systems, such as the interaction of a naphthoquinone derivative with a biological macromolecule, molecular mechanics methods are more computationally feasible.

Table 2: Molecular Mechanics and Dynamics Applications

| Method | Application | Key Information Obtained |

| Molecular Docking | To predict the preferred binding orientation and affinity of a ligand (the naphthoquinone derivative) to a receptor (e.g., a protein active site). | Binding energy, hydrogen bond interactions, hydrophobic interactions. |

| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior of a molecular system, providing insights into its stability and conformational changes. | Stability of the ligand-receptor complex, flexibility of the molecule. |

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Table 3: Key Descriptors in QSAR Studies of Naphthoquinones

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |

| Steric | Molecular volume, surface area | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and transport. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Experimental Protocols

Theoretical predictions are validated and complemented by experimental data. The following are generalized protocols for the synthesis and characterization of amino-naphthoquinone derivatives.

General Synthesis of Amino-Naphthoquinone Derivatives

The synthesis of amino-naphthoquinone derivatives often involves the reaction of a halogenated naphthoquinone with an amine.

Protocol:

-

Dissolve the starting naphthoquinone (e.g., a chloro- or bromo-substituted naphthoquinone) in a suitable organic solvent (e.g., ethanol, methanol, or DMF).

-

Add the desired amine to the solution. The reaction may be carried out at room temperature or require heating under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

The structure of the synthesized compounds is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as C=O, N-H, and C=N.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to corroborate TD-DFT calculations.

Visualizations

The following diagrams illustrate the typical workflows and conceptual frameworks in the theoretical and computational study of molecules like this compound.

Caption: Computational chemistry workflow for analyzing a novel compound.

Caption: Hypothetical signaling pathway inhibition by a naphthoquinone derivative.

Conclusion

While specific theoretical data for this compound is yet to be published, the computational and experimental frameworks established for related naphthoquinone derivatives provide a clear roadmap for future investigations. The combination of quantum mechanical calculations, molecular simulations, and QSAR studies, validated by experimental synthesis and characterization, will be crucial in elucidating the potential of this and similar molecules for applications in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on such studies.

An In-Depth Technical Guide to 2,5-Diamino-4-imino-1(4H)-naphthalenone: Discovery, History, and Synthesis

A comprehensive review of available scientific literature reveals a significant finding: the compound 2,5-Diamino-4-imino-1(4H)-naphthalenone is not described in published scientific research. Extensive searches of chemical databases and scholarly articles did not yield any information regarding its discovery, historical context, synthesis, or biological activity.

This indicates that this compound is likely a novel or yet-to-be-synthesized molecule. Consequently, a technical guide detailing its properties and experimental protocols cannot be compiled at this time.

While information on the target compound is unavailable, research on structurally related naphthalenone and naphthoquinone derivatives is prevalent. These related compounds have garnered scientific interest for their diverse biological activities.

Related Naphthalenone and Naphthoquinone Derivatives

Naphthalenones and their oxidized counterparts, naphthoquinones, are classes of bicyclic aromatic compounds. Various derivatives have been isolated from natural sources, particularly fungi, or have been synthetically produced.[1] These compounds are investigated for a range of potential applications, including as antimicrobial and anticancer agents.

For instance, research into other amino-substituted naphthoquinone imines has been conducted. Studies have described the synthesis and protonation of 2-amino-1,4-naphthoquinone imines, highlighting their chemical reactivity and structural properties.

General Synthetic Approaches to Related Compounds

Although no specific protocol exists for the target compound, the synthesis of related amino-naphthoquinone derivatives often involves the reaction of a naphthoquinone precursor with an appropriate amine. For example, novel 2-amino-1,4-naphthoquinone derivatives have been synthesized by reacting 2-hydroxy-1,4-naphthoquinone with substituted anilines.

A generalized workflow for the synthesis of such derivatives can be conceptualized as follows:

Conclusion

References

An In-Depth Technical Guide to 2,5-Diamino-4-imino-1(4H)-naphthalenone and its Structural Analogs for Researchers and Drug Development Professionals

Introduction

2,5-Diamino-4-imino-1(4H)-naphthalenone and its structural analogs represent a class of compounds built upon the naphthoquinone scaffold, a privileged structure in medicinal chemistry. These compounds have garnered significant interest from the scientific community due to their diverse biological activities, including potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising molecules, with a focus on their potential as therapeutic agents.

Chemical Structure and Properties

The core structure of the target compound, this compound, also known by its synonym 2-Amino-1,4-naphthoquinone imine, is characterized by a naphthalene ring system with two amino groups, an imino group, and a ketone functionality.

Chemical Identity:

-

IUPAC Name: 2,5-diamino-4-iminonaphthalen-1(4H)-one

-

Molecular Formula: C₁₀H₉N₃O

-

Molecular Weight: 187.20 g/mol

-

CAS Number: 20513-06-8[1]

The presence of multiple functional groups, including hydrogen bond donors and acceptors, contributes to the ability of these molecules to interact with various biological targets. The extended π-system of the naphthalene ring also plays a crucial role in their chemical reactivity and biological activity.

Synthesis of Structural Analogs

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound analogs.

Experimental Protocols:

A representative experimental protocol for the synthesis of related 2-amino-1,4-naphthoquinone derivatives is the reaction of 1,4-naphthoquinone with amines.

Protocol: Synthesis of 2-Amino-1,4-naphthoquinones

This protocol is adapted from a general method for the synthesis of 2-amino-1,4-naphthoquinones.

-

Materials: 1,4-naphthoquinone, appropriate aromatic or aliphatic amine, a suitable solvent (e.g., ethanol), and a base (e.g., sodium acetate).

-

Procedure:

-

Dissolve 1,4-naphthoquinone in the chosen solvent.

-

Add the amine and the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

-

The subsequent imination step to form the 4-imino group could potentially be achieved through a condensation reaction with an appropriate nitrogen source, although specific conditions would require experimental optimization.

Biological Activity and Quantitative Data

Structural analogs of this compound have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Table 1: Cytotoxicity of Naphthoquinone Imine Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | MCF-7 (Breast) | 5.4 - 47.99 | Not explicitly found for the core compound, but for related imines. |

| Analog 2 | A549 (Lung) | Not Specified | |

| Analog 3 | PC-3 (Prostate) | Not Specified |

Note: The IC₅₀ values are for a range of related naphthoquinone imine derivatives and not specifically for this compound.

The data suggests that the naphthoquinone imine scaffold is a promising pharmacophore for the development of novel anticancer drugs. The variation in IC₅₀ values among different analogs highlights the importance of structure-activity relationship (SAR) studies to optimize potency and selectivity.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many naphthoquinone derivatives, including the analogs of this compound, is the induction of programmed cell death, or apoptosis, in cancer cells. This process is often mediated through a caspase-dependent pathway.

Signaling Pathway: Caspase-Dependent Apoptosis

Caption: Proposed caspase-dependent apoptotic pathway induced by this compound analogs.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method to detect and quantify apoptosis.

-

Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

-

Staining:

-

Harvest the cells (including floating cells) and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

This assay allows for the quantitative determination of the apoptotic cell population induced by the test compounds.

Conclusion and Future Directions

This compound and its structural analogs are a compelling class of compounds with demonstrated potential in the field of drug discovery, particularly in oncology. The synthetic accessibility of the naphthoquinone scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. The primary mechanism of action through the induction of apoptosis provides a solid rationale for their further development.

Future research in this area should focus on:

-

Optimized Synthesis: Development of a robust and scalable synthetic route to this compound and its key analogs.

-

Comprehensive Biological Profiling: Extensive screening against a wider panel of cancer cell lines to identify selectivity and potency.

-

In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mode of action.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicological profile.

By addressing these key areas, the full therapeutic potential of this fascinating class of molecules can be unlocked, paving the way for the development of novel and effective treatments for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for Dye Synthesis Using 2,5-Diamino-4-imino-1(4H)-naphthalenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of an azo dye utilizing 2,5-Diamino-4-imino-1(4H)-naphthalenone as a key coupling component. Due to the limited availability of specific literature for this exact reactant, this protocol is a representative procedure adapted from established methods for azo dye synthesis with analogous naphthalene derivatives.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. This compound presents an interesting scaffold for dye synthesis due to its multiple activating amino groups, which can facilitate electrophilic aromatic substitution. The resulting dyes are anticipated to exhibit unique spectroscopic properties and may have applications in various fields, including textiles, imaging, and as functional materials.

Proposed Reaction Pathway

The synthesis of the target azo dye proceeds in two main steps:

-

Diazotization of an Aromatic Amine: An aromatic amine (e.g., aniline) is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt is then reacted with this compound. The amino groups on the naphthalenone ring are strong activating groups, directing the electrophilic attack of the diazonium ion. Based on steric considerations and the directing effects of the amino groups, the coupling is proposed to occur at the position ortho to one of the amino groups.

Caption: Proposed two-step reaction pathway for the synthesis of an azo dye.

Experimental Protocol

This protocol details the synthesis of a representative azo dye from aniline and this compound.

Materials and Equipment

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Melting point apparatus

-

Spectrophotometers (UV-Vis, FT-IR)

-

NMR spectrometer

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution

-

In a 100 mL beaker, dissolve aniline (1.0 mmol) in a solution of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate 50 mL beaker, prepare a solution of sodium nitrite (1.1 mmol) in cold water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the benzenediazonium chloride solution.

Step 2: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve this compound (1.0 mmol) in a 10% aqueous sodium hydroxide solution until a clear solution is obtained.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the previously prepared cold diazonium salt solution to the naphthalenone solution dropwise over 20-30 minutes.

-

Maintain the temperature below 5 °C and the pH of the reaction mixture between 8 and 9 by adding a cold 10% sodium hydroxide solution as needed.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification of the Azo Dye

-

Acidify the reaction mixture to a pH of approximately 5-6 with dilute hydrochloric acid to precipitate the crude azo dye.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a generous amount of cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) to obtain the purified azo dye.

-

Dry the purified dye in a vacuum oven at a low temperature.

Caption: Experimental workflow for the synthesis and characterization of the azo dye.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized azo dye based on typical results for analogous naphthalene-based azo dyes.[1]

| Parameter | Expected Value/Range | Method of Analysis |

| Yield | 70-85% | Gravimetric |

| Melting Point | >200 °C (with decomposition) | Melting Point Apparatus |

| Color | Deep Red to Violet | Visual Observation |

| UV-Vis (λmax) | 500-580 nm (in Ethanol) | UV-Vis Spectroscopy |

| FT-IR (cm⁻¹) | 3400-3200 (N-H), 1620-1580 (C=C), 1480-1440 (N=N) | FT-IR Spectroscopy |

| ¹H NMR (δ, ppm) | 6.5-8.5 (aromatic protons), 9.0-10.0 (amine protons) | NMR Spectroscopy |

Characterization Methods

UV-Visible Spectroscopy

A solution of the purified dye in a suitable solvent (e.g., ethanol or DMSO) is prepared. The UV-Vis spectrum is recorded over a range of 200-800 nm to determine the maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the dye molecule and is indicative of its color.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the solid dye (typically prepared as a KBr pellet) is recorded. Characteristic peaks for functional groups such as N-H stretching of the amino groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo group are identified to confirm the structure of the synthesized dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded for the purified dye dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the molecular structure and confirm the successful synthesis of the azo dye.

Safety Precautions

-

Aromatic amines and their diazonium salts are potentially toxic and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.

-

Handle concentrated acids and bases with caution.

By following this detailed protocol, researchers can successfully synthesize and characterize novel azo dyes based on the this compound scaffold, opening avenues for the development of new functional colorants.

References

Application of 2,5-Diamino-4-imino-1(4H)-naphthalenone in Electrochemistry

Note to the Reader: Extensive research did not yield specific data on the electrochemical applications of 2,5-Diamino-4-imino-1(4H)-naphthalenone. The following application notes and protocols are based on a structurally related class of compounds, diaminonaphthalenes (DANs), which have demonstrated significant utility in electrochemical applications. Specifically, the data and protocols provided are centered on 1,5-Diaminonaphthalene (1,5-DAN), a well-studied isomer. Researchers interested in this compound may find these methodologies for related compounds to be a valuable starting point for their own investigations.

Application Notes: Electrochemical Sensing with Poly(1,5-Diaminonaphthalene) Modified Electrodes

Introduction

Diaminonaphthalene (DAN) isomers are electroactive compounds that can be electropolymerized to form a conductive and stable polymer film on an electrode surface. This polymer, poly(DAN), can be used to modify electrodes for the development of sensitive and selective electrochemical sensors. This document focuses on the application of poly(1,5-diaminonaphthalene) (p1,5-DAN) modified electrodes, particularly for the detection of hydrogen peroxide (H₂O₂), a molecule of significant interest in biological and environmental analysis.

Principle of Operation

The electrochemical sensor operates on the principle of modifying a standard electrode (e.g., a carbon paste electrode - CPE) with a layer of p1,5-DAN. This polymer layer enhances the electrocatalytic activity of the electrode towards a specific analyte. Further enhancement can be achieved by decorating the polymer with nanoparticles, such as palladium nanoparticles (PdNPs), which can significantly improve the sensitivity and lower the detection limit of the sensor.[1][2]

The detection of the analyte is then carried out using voltammetric techniques, such as cyclic voltammetry (CV) or square wave voltammetry (SWV). The current generated from the electrochemical reaction of the analyte at the modified electrode surface is proportional to its concentration.

Key Applications

-

Hydrogen Peroxide Sensing: p1,5-DAN modified electrodes, especially when decorated with PdNPs, have shown excellent performance in the detection of hydrogen peroxide.[1][2] This is crucial for applications in food safety, clinical diagnostics, and environmental monitoring.

-

Biosensing: The p1,5-DAN platform can be further functionalized with enzymes or antibodies to create highly specific biosensors.

-

Electrocatalysis: The polymer itself exhibits catalytic properties, which can be harnessed for various chemical reactions.

Quantitative Data Summary

The following table summarizes the performance of a PdNPs/p1,5-DAN modified carbon paste electrode for the detection of hydrogen peroxide.

| Parameter | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |

| Linear Range | 0.2 to 300 µM | 0.1 to 250 µM |

| Limit of Detection (LOD) | 5.0 nM | 1.0 nM |

| Limit of Quantification (LOQ) | 1.32 µM (for reduction) | Not specified |

Data extracted from a study on H₂O₂ detection using a PdNPs/p1,5-DAN/CPE sensor.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Poly(1,5-Diaminonaphthalene) Modified Carbon Paste Electrode (p1,5-DAN/CPE)

Materials:

-

1,5-Diaminonaphthalene (1,5-DAN)

-

Graphite powder

-

Paraffin oil

-

Supporting electrolyte (e.g., 0.5 M NaOH)

-

Carbon paste electrode (CPE) body

-

Potentiostat/Galvanostat system with a three-electrode cell (Working Electrode: CPE, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire)

Procedure:

-

Preparation of the Carbon Paste:

-

Thoroughly mix graphite powder with paraffin oil in a mortar and pestle at a ratio of approximately 70:30 (w/w) until a homogenous paste is formed.

-

Pack the paste firmly into the well of the CPE body.

-

Smooth the surface of the electrode by rubbing it on a clean piece of paper until it has a shiny appearance.

-

-

Electropolymerization of 1,5-DAN:

-

Prepare a solution of 1,5-DAN in the chosen supporting electrolyte.

-

Immerse the three-electrode system into the 1,5-DAN solution.

-

Perform cyclic voltammetry for a set number of cycles (e.g., 15 cycles) in a potential window where 1,5-DAN is oxidized. This will deposit a layer of p1,5-DAN onto the CPE surface.

-

After electropolymerization, rinse the modified electrode (p1,5-DAN/CPE) gently with deionized water to remove any unreacted monomer.

-

Protocol 2: Electrochemical Detection of an Analyte using the Modified Electrode

Materials:

-

p1,5-DAN/CPE (prepared as in Protocol 1)

-

Analyte of interest (e.g., hydrogen peroxide)

-

Supporting electrolyte

-

Potentiostat/Galvanostat system with a three-electrode cell

Procedure:

-

Setup:

-

Assemble the three-electrode cell with the p1,5-DAN/CPE as the working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.

-

Fill the cell with the supporting electrolyte.

-

-

Voltammetric Measurement:

-

Perform cyclic voltammetry (or another voltammetric technique like SWV) on the supporting electrolyte to obtain a baseline reading.

-

Add a known concentration of the analyte to the cell and record the voltammogram.

-

The appearance of new peaks or an increase in the current of existing peaks compared to the baseline indicates the detection of the analyte.

-

-

Calibration:

-

To quantify the analyte, create a calibration curve by measuring the peak current at various known concentrations of the analyte.

-

The concentration of an unknown sample can then be determined by measuring its peak current and interpolating from the calibration curve.

-

Visualizations

References

Application Notes and Protocols for Amino-Imino-Naphthalenone Based Fluorescent Probes

Introduction

Naphthalene-based fluorophores are a significant class of organic dyes known for their robust photophysical properties, including strong fluorescence, high quantum yields, and excellent photostability.[1][2] The fluorescence characteristics of these molecules, such as their emission wavelength and intensity, are highly sensitive to the nature and position of substituents on the naphthalene ring and the surrounding solvent environment.[2][3][4] Amino and imino functionalities, in particular, can modulate the electronic properties of the naphthalene core, making them promising candidates for the development of fluorescent probes for a variety of analytes and biological imaging applications.[5][6] This document outlines the potential applications and generalized protocols for utilizing amino-imino-naphthalenone derivatives as fluorescent probes.

Potential Applications

Based on the characteristics of related naphthalene derivatives, 2,5-Diamino-4-imino-1(4H)-naphthalenone could potentially be developed as a fluorescent probe for:

-

Sensing Metal Ions: Naphthalene-based probes have been successfully employed for the detection of various metal ions, such as Al³⁺, Cu²⁺, and Hg²⁺.[7][8] The amino and imino groups can act as chelating sites, where binding to a metal ion can lead to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response).

-

pH Sensing: The protonation/deprotonation of amino and imino groups can significantly alter the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to pH-dependent changes in fluorescence emission.

-

Biomolecule Detection: Derivatives of naphthalene have been used to detect biomolecules like glutathione (GSH) in living cells.[6][9] The probe's reactivity with the target biomolecule can induce a fluorescent response.

-

Cellular Imaging: The lipophilic nature of the naphthalene core can facilitate cell membrane permeability, making these probes suitable for live-cell imaging to visualize cellular structures or monitor intracellular analyte concentrations.[8][10]

Photophysical Properties (Representative Data)

The following table summarizes typical photophysical properties observed for various amino-substituted naphthalene and naphthalimide derivatives, which can serve as an estimate for what might be expected from a novel amino-imino-naphthalenone probe.

| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| 2-Amino-1,8-naphthalimide | 420-445 | 420-445 | 0.2-0.3 | ~25 | [3][4] |

| 3-Amino-1,8-naphthalimide | 429 (in hexane) | 564 (in methanol) | Varies with solvent | >100 | [3][4] |

| 4-Amino-1,8-naphthalimide | 460 (in hexane) | 538 (in methanol) | Varies with solvent | >70 | [3][4] |

| 4-Amino-1,8-naphthalimide derivative | ~400 | ~500 | ~0.5 (in toluene) | ~100 | [5] |

| Aminopyridine derivative | 390 | 480 | 0.35 | 90 | [11] |

Experimental Protocols

General Protocol for Analyte Sensing

This protocol provides a general procedure for evaluating the performance of a new amino-imino-naphthalenone probe for detecting a specific analyte (e.g., a metal ion).

Materials:

-

Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).

-

Stock solutions of various analytes (e.g., metal salts) at known concentrations.

-

Buffer solution appropriate for the intended application (e.g., HEPES, PBS).

-

Spectrofluorometer.

-

Cuvettes.

Procedure:

-

Preparation of Working Solutions: Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer to a final concentration typically in the range of 1-10 µM.

-

Fluorescence Measurement:

-

Transfer the probe working solution to a cuvette.

-

Measure the initial fluorescence emission spectrum by exciting at the predetermined excitation wavelength.

-

-

Titration with Analyte:

-

Add incremental amounts of the analyte stock solution to the cuvette containing the probe solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

Determine the detection limit and binding constant from the titration data.

-

-

Selectivity Test: Repeat the experiment with other potentially interfering analytes to assess the probe's selectivity.

Protocol for Live-Cell Imaging

This protocol outlines a general method for using a fluorescent probe for imaging in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips.

-

Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

-

Cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope equipped with appropriate filters.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Probe Loading:

-

Prepare a loading solution by diluting the probe stock solution in cell culture medium to a final concentration typically in the range of 1-10 µM.

-

Remove the old medium from the cells and wash with PBS.

-

Add the probe loading solution to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Washing: Remove the loading solution and wash the cells two to three times with PBS to remove any excess probe.

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

-

-

Analyte Detection (Optional): To detect an intracellular analyte, the cells can be treated with the analyte before or after probe loading, and the change in fluorescence can be monitored.

Visualization of Mechanisms and Workflows

Conceptual Sensing Mechanism

The following diagram illustrates a conceptual "turn-on" fluorescence sensing mechanism based on the inhibition of Photoinduced Electron Transfer (PET), a common mechanism for such probes.

Caption: Conceptual Photoinduced Electron Transfer (PET) "turn-on" sensing mechanism.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the development and application of a new fluorescent probe.

Caption: General experimental workflow for fluorescent probe development.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Protocol for staining biological samples with 2,5-Diamino-4-imino-1(4H)-naphthalenone

A Note on Nomenclature: The compound "2,5-Diamino-4-imino-1(4H)-naphthalenone" is more precisely identified in chemical literature by its IUPAC name, 2-amino-4-iminonaphthalen-1-one , or as 2-Amino-1,4-naphthoquinone imine [1]. These application notes will refer to this class of compounds as 2-amino-1,4-naphthoquinone derivatives.

Introduction

2-amino-1,4-naphthoquinone and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Extensive research has focused on their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. This document provides a summary of the current understanding of the biological applications and mechanisms of action of these compounds. It is important to note that, based on available scientific literature, there are no established protocols for the use of this compound or its derivatives as a direct biological stain for microscopy or histology . The primary application of these compounds is in the investigation of their pharmacological effects.

Biological Activity and Applications

The predominant area of research for 2-amino-1,4-naphthoquinone derivatives is in oncology, where they are investigated as potential anticancer agents[1][2][3][4][5][6][7]. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Anticancer Activity:

Derivatives of 2-amino-1,4-naphthoquinone have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cells, including:

-

Colon cancer (HCT-8, HCT-116)[5]

-

Glioblastoma (SF-295)[5]

-

Ovarian cancer (OVCAR-8)[5]

-

Liver cancer (HepG2)[4]

The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected 2-amino-1,4-naphthoquinone derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-amino-1,4-naphthoquinone-oxyphenyl hybrids | MCF-7 (Breast) | 27.76 - 27.86 | [1] |

| 2-amino-1,4-naphthoquinone derivative (5i) | A549 (Lung) | 6.15 | [4] |

| Synthetic aminonaphthoquinones | Various cancer cell lines | 0.49 to 3.89 µg·mL⁻¹ | [5] |

| 2-amino-1,4-naphthoquinone amide-oxime (NK3) | hIDO1 (enzyme) | 0.06 | [7] |

Mechanisms of Action

The anticancer effects of 2-amino-1,4-naphthoquinone derivatives are attributed to several cellular mechanisms, often leading to programmed cell death or cell cycle arrest.

Key Signaling Pathways and Cellular Targets:

-

Induction of Apoptosis: Many derivatives trigger apoptosis, a form of programmed cell death, in cancer cells. This is often confirmed using assays such as Annexin V-FITC/PI staining[1].

-

Cell Cycle Arrest: These compounds can cause a halt in the cell cycle, preventing cancer cells from progressing through the phases of division. For instance, an increase in the S phase population of MCF-7 cells has been observed[1].

-

Induction of Autophagy: Some derivatives have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, which can lead to cell death in cancer cells[4].

-

Enzyme Inhibition:

-

Topoisomerase II: A reported mechanism for the cytotoxic effects of naphthoquinones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication[1].

-

IDO1/STAT3: Certain amide-oxime derivatives have been identified as dual inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are significant targets in the tumor microenvironment[7].

-

-

Reactive Oxygen Species (ROS) Generation: The redox properties of quinones can lead to the generation of reactive oxygen species within cells, inducing oxidative stress and subsequent DNA damage[2].

Experimental Protocols

As no staining protocols exist for this compound, this section provides a generalized workflow for evaluating the cytotoxic activity of a 2-amino-1,4-naphthoquinone derivative, based on methodologies cited in the literature[1][4][5].

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

- Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest cells using trypsin and perform a cell count.

- Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of the 2-amino-1,4-naphthoquinone derivative in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

- Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

4. Incubation:

- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

5. MTT Assay:

- Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

The following diagrams illustrate the known signaling pathways affected by 2-amino-1,4-naphthoquinone derivatives and a general workflow for their biological evaluation.